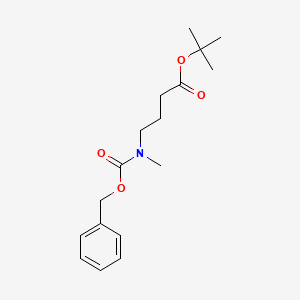

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups. The compound's formal chemical name reflects its structural composition as a butanoic acid derivative where the carboxyl group is protected as a tert-butyl ester, and the fourth carbon bears a nitrogen substituent that is simultaneously protected with a benzyloxycarbonyl group and methylated. The systematic name indicates the presence of three distinct functional domains: the tert-butyl ester terminus, the four-carbon aliphatic chain, and the benzyloxycarbonyl-protected methylamino group.

The compound is registered under Chemical Abstracts Service number 229009-12-5, providing unambiguous identification within chemical databases. Alternative systematic nomenclature includes the descriptor "Butanoic acid, 4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester," which emphasizes the functional group relationships within the molecular structure. The molecular formula C17H25NO4 indicates the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the compound's moderate molecular complexity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 229009-12-5 |

| Molecular Formula | C17H25NO4 |

| Molecular Weight | 307.38 g/mol |

| MDL Number | MFCD29041968 |

| Alternative Systematic Name | Butanoic acid, 4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of carbamate-containing compounds, which demonstrate restricted rotation around specific bonds due to resonance stabilization. The carbamate moiety within the structure adopts a planar configuration, consistent with experimental and theoretical studies demonstrating that carbamate backbones maintain planarity due to extended delocalization of π-electrons. This planar arrangement results from the resonance between the amide and carboxyl groups, creating a pseudo double bond character that restricts rotation around the formal single bond.

Conformational analysis of carbamate compounds reveals that the rotational barrier around the carbon-nitrogen bond is approximately 3-4 kilocalories per mole lower than structurally analogous amides, owing to steric and electronic perturbations introduced by the additional oxygen atom in the carboxyl group. The compound can exist in two primary conformational states: syn and anti rotamers, with the anti conformation typically favored by 1.0-1.5 kilocalories per mole due to steric and electrostatic considerations. However, the energy difference between these conformations can be relatively small, potentially resulting in an equilibrium mixture of both forms under ambient conditions.

The four-carbon aliphatic chain connecting the carbamate nitrogen to the tert-butyl ester terminus provides conformational flexibility through rotation around the carbon-carbon single bonds. This flexibility allows the molecule to adopt multiple conformations, with the most stable arrangements minimizing steric interactions between the bulky tert-butyl and benzyl groups. The benzyloxycarbonyl protecting group introduces additional conformational complexity through potential π-π interactions between the aromatic ring and other molecular components.

Stereochemical Considerations in Chiral Centers

Examination of the molecular structure of this compound reveals the absence of traditional chiral centers, as none of the carbon atoms in the molecule are bonded to four different substituents. However, the presence of the carbamate functional group introduces considerations of restricted rotation that can give rise to conformational stereoisomerism. The carbamate moiety can exist in syn and anti conformations around the carbon-nitrogen partial double bond, creating stereochemical consequences that influence molecular recognition and biological activity.

The conformational stereoisomerism in carbamates results from the balance between steric and electronic factors that determine the preferred spatial arrangement of substituents around the carbamate nitrogen. In the case of this compound, the methyl group attached to the carbamate nitrogen can occupy different spatial positions relative to the benzyloxycarbonyl group, leading to distinct stereoisomeric forms that may interconvert slowly on the nuclear magnetic resonance timescale.

Environmental factors such as solvent polarity, temperature, and concentration can significantly influence the equilibrium between syn and anti conformations. Studies have demonstrated that changes in solution conditions can alter the free energy difference between conformational isomers, potentially shifting the equilibrium toward one preferred form. This conformational flexibility represents an important aspect of the compound's stereochemical behavior, even in the absence of classical chiral centers.

Comparative Analysis with Structurally Analogous Carbamate Esters

Comparative analysis of this compound with structurally related carbamate compounds reveals important patterns in molecular architecture and functional group organization. The compound shares structural similarities with methyl 4-(((benzyloxy)carbonyl)amino)butanoate (Chemical Abstracts Service number 67706-63-2), which differs primarily in the ester protection group and the absence of N-methylation. This comparison highlights the impact of ester group modification on molecular properties, as the tert-butyl ester provides enhanced steric bulk and altered hydrolytic stability compared to the methyl ester derivative.

Another relevant structural analog is tert-butyl 4-[benzyl(methyl)amino]butanoate (PubChem Compound Identifier 58480394), which lacks the carbamate carbonyl group present in the target compound. This comparison demonstrates the significance of the benzyloxycarbonyl protecting group in defining the electronic properties and conformational behavior of the molecule. The absence of the carbamate function eliminates the restricted rotation characteristics and planar geometry constraints observed in the target compound.

Examination of tert-butyl carbamate (Chemical Abstracts Service number 4248-19-5) provides insight into the fundamental carbamate structural unit. With molecular formula C5H11NO2 and molecular weight 117.15 grams per mole, this simpler analog demonstrates the basic carbamate functionality without the complexity introduced by additional protecting groups and extended carbon chains. The comparison reveals how structural elaboration affects molecular properties while maintaining the core carbamate characteristics.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C17H25NO4 | 307.38 g/mol | Complete structure with all protecting groups |

| methyl 4-(((benzyloxy)carbonyl)amino)butanoate | C13H17NO4 | 251.28 g/mol | Methyl ester, no N-methylation |

| tert-butyl 4-[benzyl(methyl)amino]butanoate | C16H25NO2 | 263.37 g/mol | No carbamate carbonyl group |

| tert-butyl carbamate | C5H11NO2 | 117.15 g/mol | Simple carbamate without extensions |

Properties

IUPAC Name |

tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-8-12-18(4)16(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEHIJCLHUCWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate typically involves the following steps:

Formation of the tert-butyl ester: This can be achieved by reacting butanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group can be introduced by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.

Coupling of the protected amine with the ester: This step involves the reaction of the benzyloxycarbonyl-protected amine with the tert-butyl ester under conditions that promote amide bond formation, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used to remove the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Free amine derivatives.

Substitution: Substituted products with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where protecting groups are essential for the stepwise construction of peptide chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related molecules: tert-butyl 4-(((benzyloxy)carbonyl)amino)butanoate () and tert-butyl 4-bromobutanoate ().

Spectral and Analytical Data

- NMR Comparison: tert-butyl 4-(((benzyloxy)carbonyl)amino)butanoate ():

- ¹H NMR: δ 7.36–7.28 (aromatic protons), 5.09 (Cbz CH₂), 3.26–3.20 (amino CH₂), 1.43 (tert-butyl CH₃) .

- ¹³C NMR: δ 172.40 (ester carbonyl), 156.35 (Cbz carbonyl), 80.06 (tert-butyl quaternary carbon) . tert-butyl 4-bromobutanoate (): Lacks aromatic or Cbz-related signals; features δ ~3.4 (CH₂Br) and 1.4 (tert-butyl CH₃) in ¹H NMR.

- Mass Spectrometry: tert-butyl 4-(((benzyloxy)carbonyl)amino)butanoate: Observed [M + H]⁺ at m/z 293.3 and [M + Na]⁺ at 316.3 .

Biological Activity

Tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate (CAS Number: 229009-12-5) is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C17H25NO4

- Molecular Weight : 307.38 g/mol

- Functional Groups : Tert-butyl ester, benzyloxycarbonyl-protected amine, and butanoate backbone.

These characteristics contribute to its reactivity and versatility in various chemical reactions, including synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. The benzyloxycarbonyl group is known to enhance the compound's stability and facilitate its interaction with biological targets. Its mechanisms may include:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Protein Modification : It may participate in post-translational modifications of proteins, influencing their function and activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 20-40 | S. aureus |

| Compound B | 40-70 | E. coli |

| Tert-butyl derivative | <50 | MRSA |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics or antimicrobial agents.

Case Studies

- Enzyme-Catalyzed Reactions : Research has demonstrated the use of tert-butyl derivatives in studying enzyme-catalyzed reactions, where they act as substrates or inhibitors. For example, they were tested against xanthine oxidase (XO), revealing potential interactions that could lead to the development of XO inhibitors .

- Peptide Synthesis : The compound's ability to protect amine groups makes it valuable in peptide synthesis. Its use in synthesizing peptide-based drugs has been highlighted in literature, showcasing its role in producing biologically active peptides .

Applications in Research and Industry

This compound has several applications:

- Medicinal Chemistry : It is utilized in the development of pharmaceuticals, particularly those targeting bacterial infections.

- Organic Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules, contributing to advancements in chemical research.

- Biological Studies : Its role in enzyme inhibition studies aids in understanding metabolic pathways and developing therapeutic agents.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)butanoate?

This compound is typically synthesized via multi-step protocols involving benzyloxycarbonyl (Cbz) protection of amino groups and esterification. Common approaches include:

- Michael addition using tert-butyl esters and protected amines under basic conditions (e.g., sodium methoxide) .

- Sequential protection-deprotection steps to avoid premature reactivity of the amino group, followed by coupling reactions (e.g., carbodiimide-mediated activation) .

- Use of palladium catalysts for hydrogenation in deprotection steps .

Q. How do protecting groups influence the reactivity of this compound in synthetic pathways?

- The benzyloxycarbonyl (Cbz) group shields the amino functionality from undesired nucleophilic attacks during reactions involving the ketone or ester moieties .

- The tert-butyl ester enhances solubility in organic solvents and stabilizes the compound against acidic hydrolysis, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 7.36–7.28 ppm for benzyl protons, δ 1.43 ppm for tert-butyl protons) .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 293.3) .

- Chromatography : HPLC or GC assesses purity, particularly after deprotection steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling reactions .

- Catalyst Screening : Palladium on carbon (Pd/C) improves hydrogenolysis efficiency for Cbz deprotection, but requires controlled H₂ pressure to avoid over-reduction .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions in Michael additions .

Q. What is the impact of stereochemistry on biological activity and synthetic utility?

- Stereoselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) are critical for generating enantiopure intermediates, which influence binding to biological targets like enzymes .

- Example: The (4S,5S)-configured analog shows enhanced lipophilicity and protease inhibition compared to its diastereomers .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Solvent Effects : CDCl3 vs. DMSO-d6 may cause proton shift variations (e.g., tert-butyl protons at δ 1.43 ppm in CDCl3 vs. δ 1.50 ppm in DMSO-d6) .

- Impurity Identification : Trace solvents or unreacted starting materials (e.g., residual benzyl chloride) can skew integration ratios. Purification via column chromatography (silica gel, hexane/EtOAc) mitigates this .

Q. What role does this compound play in drug design, particularly in prodrug development?

- Prodrug Activation : The tert-butyl ester and Cbz group are enzymatically cleaved in vivo, releasing active amines for therapeutic action (e.g., antiviral or anticancer agents) .

- Structure-Activity Relationship (SAR) : Modifications to the butanoate chain length or substitution pattern alter bioavailability and target affinity .

Q. How does this compound compare to structural analogs in terms of reactivity and applications?

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., stoichiometry, stirring rate) meticulously to address batch-to-batch variability .

- Safety Protocols : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and PPE for handling corrosive reagents (e.g., TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.